molecular formula C19H22N2O3 B15110346 N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide

N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide

Cat. No.: B15110346
M. Wt: 326.4 g/mol
InChI Key: IXZOSCCZVDCTBC-UHFFFAOYSA-N
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Description

N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a piperidine ring, and a phenyl group, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The phenyl group is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the furan ring through a cyclization reaction involving furfural or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • N-(1-methylpiperidin-4-yl)furan-2-carboxamide
  • N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)ethanamine

Uniqueness

N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C19H22N2O3/c1-14-9-11-21(12-10-14)18(17(22)15-6-3-2-4-7-15)20-19(23)16-8-5-13-24-16/h2-8,13-14,18H,9-12H2,1H3,(H,20,23)

InChI Key

IXZOSCCZVDCTBC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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